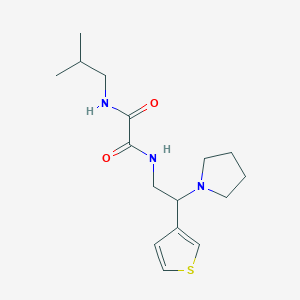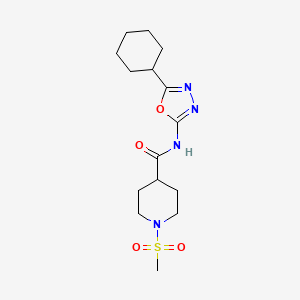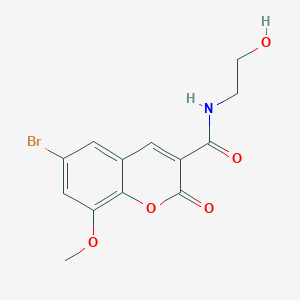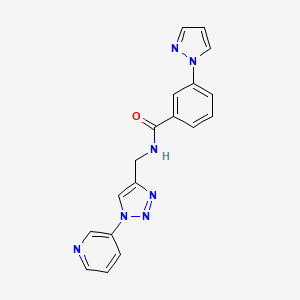
N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as IPET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPET is a small molecule that belongs to the class of oxalamide derivatives and has a molecular formula of C19H27N3O2S.
作用機序
The mechanism of action of IPET involves the inhibition of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This results in the modulation of various intracellular signaling pathways, including the dopamine and glutamate signaling pathways, which are implicated in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
IPET has been shown to have significant biochemical and physiological effects in various preclinical studies. IPET has been shown to improve cognitive function, reduce motor deficits, and decrease neuroinflammation in animal models of neurological disorders. IPET has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of IPET is its high selectivity and potency towards PDE10A, which makes it a valuable tool for studying the role of PDE10A in various biological processes. However, one of the limitations of IPET is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on IPET. One of the potential applications of IPET is in the development of drugs for the treatment of neurological disorders, such as schizophrenia and Huntington's disease. Further studies are needed to determine the safety and efficacy of IPET in clinical trials. Another future direction is the investigation of the role of PDE10A in other biological processes, such as metabolism and inflammation. This can provide new insights into the physiological functions of PDE10A and its potential as a therapeutic target.
合成法
The synthesis of IPET involves a multi-step process that starts with the reaction of 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanamine with isobutyryl chloride to obtain N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide. This intermediate is then reacted with oxalyl chloride to yield N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, which is further treated with isobutylamine to obtain the final product, IPET.
科学的研究の応用
IPET has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. IPET has been shown to exhibit potent and selective inhibition of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain. This makes IPET a promising candidate for the development of drugs for the treatment of various neurological disorders, such as schizophrenia, Huntington's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(2-methylpropyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-12(2)9-17-15(20)16(21)18-10-14(13-5-8-22-11-13)19-6-3-4-7-19/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQQXKSOEWZXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2870158.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2870159.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)
![8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine](/img/structure/B2870164.png)


![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2870171.png)


![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2870177.png)

![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2870179.png)
![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)